molecular formula C10H9Cl2NO B6344903 (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile CAS No. 2216493-20-6

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile

Cat. No.: B6344903
CAS No.: 2216493-20-6
M. Wt: 230.09 g/mol
InChI Key: DIHUEFBGXOTXPL-UHFFFAOYSA-N
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Description

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile is a halogenated aromatic compound featuring a phenoxy backbone substituted with two chlorine atoms at positions 2 and 4, two methyl groups at positions 3 and 5, and an acetonitrile (-CH₂CN) functional group. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and agrochemical research.

Properties

IUPAC Name

2-(2,4-dichloro-3,5-dimethylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-6-5-8(14-4-3-13)10(12)7(2)9(6)11/h5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHUEFBGXOTXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted phenoxyacetonitriles.

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines.

Scientific Research Applications

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, emphasizing differences in substituents, molecular weights, and commercial relevance:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key References
(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile C₁₀H₉Cl₂NO 230.10 2,4-Cl; 3,5-CH₃; -OCH₂CN Not explicitly listed
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile C₁₀H₉BrNO 254.09 4-Br; 3,5-CH₃; -OCH₂CN 951918-29-9
2-(3,5-Dichlorophenoxy)acetonitrile C₈H₅Cl₂NO 218.04 3,5-Cl; -OCH₂CN 103140-12-1
2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile C₁₀H₉BrNO 254.09 4-Br; 2,6-CH₃; -OCH₂CN 508189-19-3
(2-Chloro-3,5-dimethoxyphenyl)acetonitrile C₁₀H₁₀ClNO₂ 211.64 2-Cl; 3,5-OCH₃; -CH₂CN 489461-89-4
Key Observations:

Halogen vs. Alkyl Substituents: Brominated analogs (e.g., 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile) exhibit higher molecular weights compared to chlorinated derivatives due to bromine’s larger atomic mass. This may influence reactivity in cross-coupling reactions or biological activity .

Positional Isomerism: The placement of substituents significantly impacts properties. For example, 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile (2,6-dimethyl substitution) may exhibit different solubility or crystallinity compared to the 3,5-dimethyl configuration in the target compound .

Spectroscopic and Computational Insights

  • While NMR or UV-Vis data for the target compound are absent in the evidence, studies on structurally related compounds (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) emphasize the utility of ¹H/¹³C-NMR for elucidating substitution patterns .
  • Computational modeling, as applied in molecular docking studies of chlorinated phenylacetonitriles, could predict the target compound’s interactions with biological targets like enzymes or receptors .

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